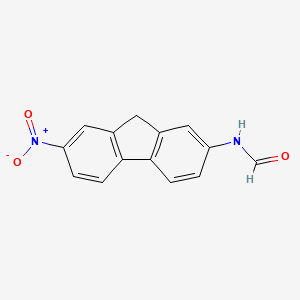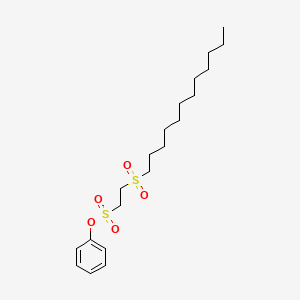
Phenyl 2-(dodecylsulfonyl)ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-(dodecylsulfonyl)ethanesulfonate is an organic compound that belongs to the class of sulfonic acid derivatives It is characterized by the presence of a phenyl group attached to a 2-(dodecylsulfonyl)ethanesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(dodecylsulfonyl)ethanesulfonate typically involves the reaction of phenyl ethyl sulfonate with dodecyl sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-(dodecylsulfonyl)ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonate groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phenyl 2-(dodecylsulfonyl)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonic acid derivatives and other functionalized compounds.
Biology: The compound is studied for its potential use as a surfactant in biological systems, aiding in the solubilization of hydrophobic molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly for targeting hydrophobic drugs to specific tissues.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Phenyl 2-(dodecylsulfonyl)ethanesulfonate involves its interaction with molecular targets such as proteins and cell membranes. The sulfonate groups can form ionic interactions with positively charged amino acid residues, while the hydrophobic dodecyl chain can insert into lipid bilayers, disrupting membrane integrity. This dual interaction allows the compound to act as an effective surfactant and solubilizing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl 2-(methanesulfonyl)ethanesulfonate
- Phenyl 2-(ethanesulfonyl)ethanesulfonate
- Phenyl 2-(butanesulfonyl)ethanesulfonate
Uniqueness
Phenyl 2-(dodecylsulfonyl)ethanesulfonate is unique due to its long dodecyl chain, which imparts enhanced hydrophobicity and surfactant properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong solubilizing and emulsifying capabilities.
Propriétés
Formule moléculaire |
C20H34O5S2 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
phenyl 2-dodecylsulfonylethanesulfonate |
InChI |
InChI=1S/C20H34O5S2/c1-2-3-4-5-6-7-8-9-10-14-17-26(21,22)18-19-27(23,24)25-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3 |
Clé InChI |
WBGZVNKYWLURRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


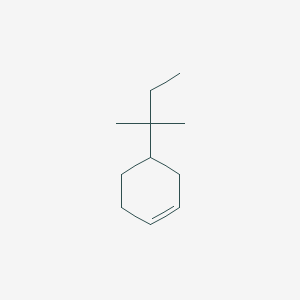
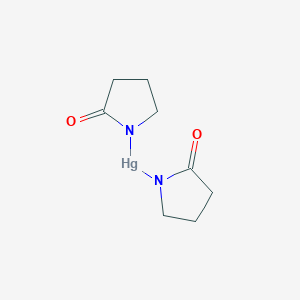
![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15077099.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077107.png)
![Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate](/img/structure/B15077110.png)
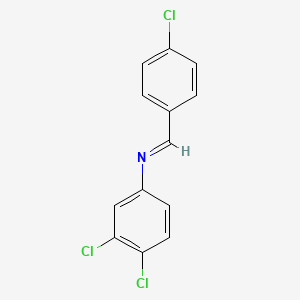


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)
